molecular formula C21H24ClN3O4S B15008919 1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]piperidine-4-carbohydrazide

1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]piperidine-4-carbohydrazide

Cat. No.: B15008919
M. Wt: 450.0 g/mol
InChI Key: NEMVAPPJLYIVBE-HZHRSRAPSA-N
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Description

1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features a combination of sulfonyl, methoxyphenyl, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the piperidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The piperidine core is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl derivative.

    Condensation with the aldehyde: The final step involves the condensation of the sulfonyl piperidine with 4-methoxybenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study the interactions of sulfonyl and methoxyphenyl groups with biological targets, such as enzymes and receptors.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE would depend on its specific application. Generally, the sulfonyl and methoxyphenyl groups can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXYBENZENESULFONYL)-N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE: Similar structure but with different substituents on the benzene rings.

    1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The unique combination of sulfonyl, methoxyphenyl, and piperidine groups in 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the development of new materials, drugs, and research tools.

Properties

Molecular Formula

C21H24ClN3O4S

Molecular Weight

450.0 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClN3O4S/c1-15(16-3-7-19(29-2)8-4-16)23-24-21(26)17-11-13-25(14-12-17)30(27,28)20-9-5-18(22)6-10-20/h3-10,17H,11-14H2,1-2H3,(H,24,26)/b23-15+

InChI Key

NEMVAPPJLYIVBE-HZHRSRAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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